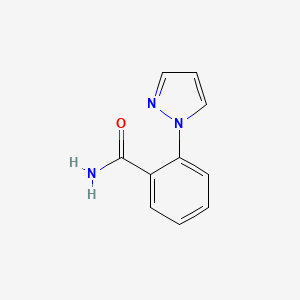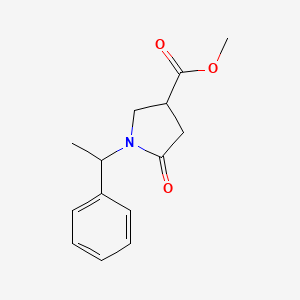![molecular formula C5H5N5S B8812483 7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione CAS No. 70182-88-6](/img/structure/B8812483.png)
7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research This compound is characterized by its unique triazolo-pyrimidine scaffold, which imparts a range of biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with carbon disulfide, followed by cyclization with formic acid or its derivatives . The reaction conditions often require moderate heating and the use of catalysts to facilitate the formation of the triazolo-pyrimidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets pharmaceutical-grade standards .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and thiol positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The binding of the compound to these enzymes can lead to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Shares the triazolo-pyrimidine scaffold and exhibits comparable reactivity and applications.
Uniqueness: 7-Amino-[1,2,4]triazolo[1,5-c]pyrimidine-5(6H)-thione is unique due to the presence of both amino and thiol groups, which enhance its reactivity and potential for diverse chemical modifications. This dual functionality allows for the development of a wide range of derivatives with tailored properties for specific applications .
Eigenschaften
CAS-Nummer |
70182-88-6 |
|---|---|
Molekularformel |
C5H5N5S |
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
7-amino-3H-[1,2,4]triazolo[1,5-c]pyrimidine-5-thione |
InChI |
InChI=1S/C5H5N5S/c6-3-1-4-7-2-8-10(4)5(11)9-3/h1-2H,(H,7,8)(H2,6,9,11) |
InChI-Schlüssel |
CNFWHALGFWYNCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2N=CNN2C(=S)N=C1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















